molecular formula C14H14O3S B15242142 (7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol

(7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol

Cat. No.: B15242142
M. Wt: 262.33 g/mol
InChI Key: ZMTGFFOJFGOKCU-UHFFFAOYSA-N
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Description

(7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol is a chemical compound with a complex structure that includes a thieno[3,4-b][1,4]dioxin ring system substituted with a methyl group and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the thieno[3,4-b][1,4]dioxin ring system, followed by the introduction of the methyl and phenylmethanol groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the product.

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methanol
  • (7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)ethanol

Uniqueness

Compared to similar compounds, (7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol exhibits unique chemical properties due to the presence of both the thieno[3,4-b][1,4]dioxin ring system and the phenylmethanol moiety

Properties

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

(7-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-phenylmethanol

InChI

InChI=1S/C14H14O3S/c1-9-12-13(17-8-7-16-12)14(18-9)11(15)10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3

InChI Key

ZMTGFFOJFGOKCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(S1)C(C3=CC=CC=C3)O)OCCO2

Origin of Product

United States

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